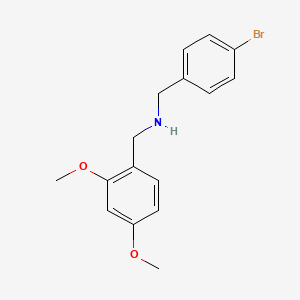
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Binding Studies
4-(3,4-Dihydro-2(1H)-Isoquinolinylmethyl)benzamide, as part of its analog series, has been extensively studied for its affinity towards sigma-2 (σ2) receptors. One such study by Xu et al. (2005) found that analogs of this compound, specifically RHM-1, exhibited high affinity for sigma-2 receptors in rat liver membrane homogenates, suggesting potential for diagnostic applications in neurology and oncology (Xu et al., 2005).
Tumor Diagnosis and PET Radiotracer Development
The compound and its hybrids have been proposed as leads for tumor diagnosis due to their high affinity at σ2 receptors. Abate et al. (2011) designed hybrid structures between PB28 and RHM-1 (analog of 4-(3,4-Dihydro-2(1H)-Isoquinolinylmethyl)benzamide) to obtain good candidates for σ2 PET tracers, which are critical in the development of diagnostic tools for various types of tumors (Abate et al., 2011).
Synthesis and Characterization of Soluble Polymides
In the field of materials science, this compound's derivatives have been utilized in the synthesis of novel polymides. Imai et al. (1984) explored the synthesis and characterization of soluble polymides using a related monomer, contributing to advancements in polymer chemistry and materials engineering (Imai et al., 1984).
Development of Photocatalytic and Catalytic Reactions
The compound and its derivatives have been instrumental in photocatalytic and catalytic reactions. Liu et al. (2016) reported the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, demonstrating the compound's utility in organic synthesis and photocatalysis (Liu et al., 2016).
Advancements in Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been studied as potential sigma receptor ligands, which are relevant in neurology and cancer research. Xu et al. (2007) investigated the effects of structural modifications on tetrahydroisoquinolinyl benzamides, highlighting the importance of specific structural features for receptor binding affinity and selectivity (Xu et al., 2007).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-17(20)15-7-5-13(6-8-15)11-19-10-9-14-3-1-2-4-16(14)12-19/h1-8H,9-12H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPVFAUXESJBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)


![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5687227.png)
![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)